1-(Methylsulfanyl)butan-2-ol

Description

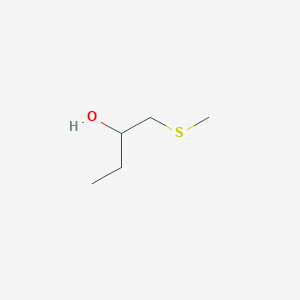

1-(Methylsulfanyl)butan-2-ol is a secondary alcohol with a methylthio (-SMe) substituent at the 1-position and a hydroxyl (-OH) group at the 2-position of a butane backbone. Its molecular formula is C₅H₁₂OS, with a calculated molecular weight of 120.21 g/mol.

Properties

IUPAC Name |

1-methylsulfanylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBOTEFGNXKFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505971 | |

| Record name | 1-(Methylsulfanyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76137-53-6 | |

| Record name | 1-(Methylsulfanyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-butanol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(Methylsulfanyl)butan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 1-(Methylsulfanyl)butane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.

Major Products Formed:

Oxidation: 1-(Methylsulfanyl)butan-2-one

Reduction: 1-(Methylsulfanyl)butane

Substitution: Various substituted butan-2-ol derivatives

Scientific Research Applications

1-(Methylsulfanyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Functional Groups

- 1-(Methylsulfanyl)butan-2-ol : Secondary alcohol (-OH at C2) + thioether (-SMe at C1).

- Analogous alcohols: Typically feature hydroxyl groups without sulfur substituents (e.g., 2-butanol, 3-methyl-2-buten-1-ol).

- Thioether analogs : Replace hydroxyl with thioether groups (e.g., methylthio derivatives).

Molecular Complexity and Branching

- This compound has a linear butane chain with moderate branching due to the -SMe group.

- Contrast with 2,3-dimethyl-1-butanol (), a branched primary alcohol with two methyl groups, and bitertanol (), a complex triazole-containing secondary alcohol with a biphenyl substituent.

Comparative Physical and Chemical Properties

Data Table: Physical Properties of Selected Compounds

Key Observations

- Boiling Points : The presence of a hydroxyl group increases boiling points due to hydrogen bonding. For example, 3-methyl-2-buten-1-ol (140°C, ) has a higher boiling point than hydrocarbons of similar molecular weight. However, the thioether group in This compound likely reduces polarity, leading to a lower boiling point than analogous alcohols.

- Density : Thioethers (e.g., methylthio groups) generally have higher densities than hydrocarbons but lower than alcohols. For instance, 3-methyl-2-buten-1-ol has a density of 0.84 g/cm³ , while thioethers like dimethyl sulfide have ~0.85 g/cm³.

- Solubility: The hydroxyl group in alcohols enhances water solubility, whereas thioethers reduce it.

Alcohol vs. Thioether Reactivity

- Hydroxyl Group : Participates in hydrogen bonding, oxidation (to ketones), and esterification.

- Thioether Group : Less reactive than hydroxyl groups but susceptible to oxidation (forming sulfoxides/sulfones) and alkylation.

- Bitertanol (): Demonstrates how bulky substituents (e.g., triazole rings) can stabilize secondary alcohols in agrochemical applications.

Biological Activity

Overview

1-(Methylsulfanyl)butan-2-ol, also known by its chemical formula CHOS, is a secondary alcohol characterized by the presence of a methylsulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. The following sections will delve into its synthesis, biological interactions, and research findings.

Synthesis

This compound can be synthesized through various methods, including:

- Nucleophilic Substitution : Reaction of 1-butanol with methylsulfanyl chloride in the presence of sodium hydroxide.

- Oxidation and Reduction : This compound can undergo oxidation to yield 1-(Methylsulfanyl)butan-2-one or reduction to form 1-(Methylsulfanyl)butane.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can modify enzyme activity and influence various physiological processes. The compound's role in metabolic pathways is particularly noteworthy, as it may serve as a substrate or inhibitor in enzymatic reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:

- In Vitro Studies : Research evaluating similar sulfanyl compounds demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 0.070 µM against MRSA strains .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 3e | 0.070 | MRSA |

| 3f | 4.66 | Vancomycin-resistant E. faecalis |

| 3a | >10 | THP-1 leukemia cells |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound derivatives have been assessed using human cell lines. For example:

- Cytotoxicity Testing : Compounds were tested on THP-1 monocytic leukemia cells, revealing varied levels of cytotoxicity based on structural modifications. Some derivatives showed promising antiproliferative effects with IC values ranging from 10 to 33 nM against breast cancer cell lines .

Case Studies

A notable study examined the biological activities of various methylsulfanyl compounds, including analogs of this compound:

- Anticancer Activity : Compounds similar to this compound were evaluated for their ability to inhibit tubulin polymerization in cancer cells. The results indicated that specific modifications could enhance their antiproliferative properties significantly .

Comparative Analysis

When comparing this compound with other similar compounds, distinct differences in biological activity emerge:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Methylsulfanyl)propan-2-ol | Shorter carbon chain | Moderate antibacterial activity |

| 1-(Methylsulfanyl)pentan-2-ol | Longer carbon chain | Increased lipophilicity |

| 2-(Methylsulfanyl)butan-1-ol | Hydroxyl group position | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.